molecular formula C9H15N3O2 B13524296 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13524296
M. Wt: 197.23 g/mol
InChI Key: UUUUBQVKJREHSP-UHFFFAOYSA-N
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Description

5-Methyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a pentyl substituent at the N1 position and a methyl group at C3. Its synthesis typically follows a multi-step pathway involving azide-alkyne cycloaddition, a cornerstone reaction in triazole chemistry.

Azide Formation: Reaction of aryl/alkyl halides with sodium azide.

Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

Oxidation: Conversion of aldehyde intermediates to carboxylic acids using oxidizing agents like H₂O₂ .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-1-pentyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-3-4-5-6-12-7(2)8(9(13)14)10-11-12/h3-6H2,1-2H3,(H,13,14)

InChI Key

UUUUBQVKJREHSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Method Overview

A prominent approach for synthesizing 1,2,3-triazole carboxylic acids, including derivatives like 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid, involves the direct reaction of azides with β-ketoesters in the presence of a base, as disclosed in a US patent (US6642390B2). This method leverages the Huisgen 1,3-dipolar cycloaddition mechanism, facilitated under specific conditions to yield the triazole core with the carboxylic acid functionality.

Reaction Pathway

  • Step 1: Preparation of the azide component, typically an alkyl azide corresponding to the pentyl chain.
  • Step 2: Treatment of the azide with a β-ketoester (such as methyl acetoacetate or similar derivatives) in the presence of a base (e.g., sodium hydroxide).
  • Step 3: Cycloaddition occurs, forming the 1,2,3-triazole ring with the carboxylic acid group at the 4-position.

Reaction Conditions

  • Solvent: Dichloromethane or similar organic solvents.
  • Temperature: Usually at room temperature or slightly elevated.
  • Catalyst: Often, no metal catalyst is necessary, but bases like sodium hydroxide are critical.
  • Duration: Approximately 20 hours for completion, monitored via thin-layer chromatography (TLC).

Advantages and Notes

  • Efficiency: One-pot synthesis reduces steps and simplifies purification.
  • Selectivity: Produces regioselective 1,4-disubstituted triazoles.
  • Limitations: Requires careful control of reaction conditions to prevent side reactions.

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Method Overview

The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, widely known as "click chemistry," is a robust, regioselective method for synthesizing 1,2,3-triazoles, including derivatives with carboxylic functionalities. This approach is extensively reviewed in recent literature (e.g., ACS Omega, 2022).

Reaction Pathway

  • Step 1: Synthesis of an alkyne precursor bearing a pentyl chain and a suitable functional group.
  • Step 2: Reacting with an organic azide (e.g., pentyl azide) in the presence of Cu(I) catalysts (such as CuI) in solvents like DMSO or DMF.
  • Step 3: Formation of the 1,4-disubstituted 1,2,3-triazole ring.

Functionalization to Carboxylic Acid

  • Post-triazole formation, the 4-position can be functionalized through oxidation or hydrolysis. For instance, starting with a precursor bearing a methyl or ester group at the 4-position allows subsequent oxidation to the carboxylic acid.

Reaction Conditions

  • Catalysts: CuI or CuSO₄ with ascorbic acid as a reducing agent.
  • Solvent: DMSO, DMF, or aqueous mixtures.
  • Temperature: Room temperature to 60°C.
  • Time: 12-24 hours, depending on substrate reactivity.

Advantages and Notes

  • Regioselectivity: Produces predominantly 1,4-disubstituted triazoles.
  • Versatility: Compatible with various functional groups.
  • Limitations: Requires subsequent steps for oxidation to the acid form.

Multicomponent and Catalytic Approaches

Recent advances include multicomponent reactions involving aldehydes, nitromethane, and sodium azide, or palladium and ruthenium catalysis, enabling the synthesis of diverse 1,2,3-triazoles with functional groups amenable to further modification (e.g., oxidation to carboxylic acids).

Representative Method

  • Step 1: Synthesis of the triazole core via multicomponent reactions.
  • Step 2: Functionalization at the 4-position with carboxylic acid groups through oxidation or amidation.

Catalytic Variants

  • Ruthenium-catalyzed cycloaddition offers regioselectivity for 1,5-disubstituted triazoles, which can be oxidized at the 4-position to introduce the carboxylic acid.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Advantages Limitations
Azide + β-Ketoester (One-step) Alkyl azide, β-ketoester Base (NaOH) One-pot, regioselective Requires careful control of conditions
CuAAC (Click Chemistry) Organic azide, terminal alkyne CuI, ascorbic acid Highly regioselective, versatile Additional oxidation step needed
Multicomponent & Catalytic Aldehydes, nitromethane, sodium azide Pd, Ru catalysts Broad substrate scope Multi-step, oxidation required

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Compound Name Substituents (N1, C5) Key Features Biological Activity/Applications References
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid Phenyl (N1), methyl (C5) Crystalline structure with π-π interactions; mp 145–147°C . Phase transition materials .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl (N1), formyl (C5) Exhibits ring-chain tautomerism (open acid vs. cyclic hemiacetal, ~20% cyclic form) . Synthetic intermediate for ortho-formyl heteroaromatics .
1-(2-Acetylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 2-Acetylphenyl (N1), methyl (C5) NMR-confirmed structure; potential Wnt/β-catenin pathway modulation . Metabolic disorder therapeutics .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazolyl (N1), methyl (C5) Zwitterionic properties; highest antiproliferative activity (40% inhibition in NCI-H522 lung cancer cells) . Anticancer agents .
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Sulfamoylphenyl (N1), methyl (C5) Enhanced solubility due to sulfonamide group . Antibacterial/antifungal applications .

Key Research Findings

Tautomerism and Stability

  • Ring-Chain Tautomerism : Observed in 5-formyl derivatives, where the equilibrium between open-chain carboxylic acid and cyclic hemiacetal impacts reactivity and solubility .
  • Thermal Stability : Decarboxylation occurs at ~175°C in triazole carboxylic acids, limiting high-temperature applications .

Structural Insights

  • Crystal Packing : Phenyl and ethoxyphenyl derivatives form hydrogen-bonded dimers (O–H···N/O interactions) and π-π stacked layers (Cg–Cg distances: 4.2–5.1 Å) .
  • Zwitterionic Behavior : Thiazolyl derivatives exhibit dual acidity (carboxylic acid and basic triazole), enhancing interaction with biological targets .

Biological Activity

5-Methyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields including pharmacology, agriculture, and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C₈H₁₃N₃O₂ with a molecular weight of 169.21 g/mol. It exhibits high solubility in water and has a moderate logP value indicating favorable absorption characteristics.

PropertyValue
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight169.21 g/mol
SolubilityHigh (19.3 mg/ml)
Log P0.61

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that triazole derivatives could inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of triazole compounds has also been explored. In vitro studies suggest that these compounds can scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

One notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are valuable in managing conditions like gout and hyperuricemia . The compound showed promising results in submicromolar concentrations during bioevaluation studies.

Study on Xanthine Oxidase Inhibition

In a study conducted by Shi et al., several derivatives including this compound were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that these compounds exhibited mixed-type inhibition with notable potency .

Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against Candida albicans and Aspergillus niger, demonstrating its potential as a therapeutic agent in treating fungal infections .

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